.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE

Description

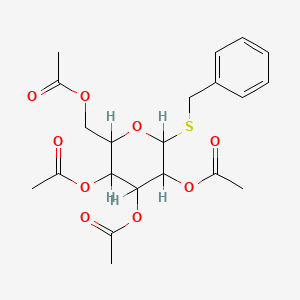

β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate is a thioglycoside derivative characterized by a β-D-glucose core with a phenylmethyl group attached via a sulfur atom at the anomeric position. The hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, enhancing its stability and solubility in organic solvents during synthetic processes . This compound is structurally related to glycosides used in biochemical research, particularly in studies involving enzyme inhibition, glycosidase activity, and carbohydrate metabolism. Its tetraacetylated form serves as a protected intermediate, often utilized in glycosylation reactions for oligosaccharide synthesis .

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-benzylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9S/c1-12(22)26-10-17-18(27-13(2)23)19(28-14(3)24)20(29-15(4)25)21(30-17)31-11-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVCYZREUQWNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293495 | |

| Record name | benzyl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6612-63-1 | |

| Record name | NSC89880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE typically involves the acetylation of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring that the product meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of β-D-glucopyranoside, phenylmethyl 1-thio-, tetraacetate is its use as a glycosyl donor in glycosylation reactions. This compound facilitates the synthesis of complex carbohydrates and glycosides, which are essential in the development of various biomolecules, including antibiotics and other pharmaceuticals .

Synthesis of Carbohydrate Derivatives

The compound is instrumental in the synthesis of carbohydrate derivatives. Its thioacetate group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate for creating diverse glycosidic bonds .

Medicinal Chemistry

In medicinal chemistry, β-D-glucopyranoside derivatives have shown potential for developing new therapeutic agents. The ability to modify the sugar moiety allows researchers to tailor compounds for specific biological activities, including enhanced solubility and bioavailability .

Biochemical Studies

This compound is utilized in biochemical studies to probe enzyme mechanisms that involve glycosylation processes. Understanding how enzymes interact with such substrates can lead to insights into metabolic pathways and potential drug targets .

Case Study 1: Synthesis of Antibiotics

Research has demonstrated that β-D-glucopyranoside derivatives can be used to synthesize novel antibiotics through glycosylation reactions. For instance, scientists have successfully synthesized aminoglycoside antibiotics by employing this compound as a glycosyl donor, leading to compounds with enhanced antibacterial activity .

Case Study 2: Development of Antiviral Agents

Another study highlighted the use of β-D-glucopyranoside derivatives in developing antiviral agents. By modifying the phenyl group on the glucopyranoside backbone, researchers were able to create compounds with significant antiviral properties against RNA viruses .

Mechanism of Action

The mechanism of action of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE involves its interaction with specific molecular targets and pathways. It can inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between β-D-glucopyranoside, phenylmethyl 1-thio-, tetraacetate and analogous compounds:

| Compound Name | Sugar Core | Glycosidic Bond | Substituents | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate | Glucose | Thio (S) | Phenylmethyl, 4 acetyl | Not explicitly provided* | C₂₀H₂₄O₉S | 440.46 |

| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | Galactose | Thio (S) | Phenyl, 4 acetyl | 24404-53-3 | C₂₀H₂₄O₉S | 440.46 |

| β-Phenylethyl β-D-glucoside tetraacetate | Glucose | Oxygen (O) | Phenylethyl, 4 acetyl | Not explicitly provided* | C₂₂H₂₈O₁₀ | 476.45 |

| Allyl-α-D-galactopyranoside | Galactose | Oxygen (O) | Allyl | 48149-72-0 | C₉H₁₆O₆ | 220.22 |

Key Structural Observations :

- Sugar Core: Replacing glucose with galactose (e.g., in phenyl tetraacetyl thiogalactopyranoside) alters stereochemistry at the C4 position, impacting enzyme specificity and biological activity .

- Glycosidic Bond : Thio-glycosides (S-linkage) exhibit greater resistance to enzymatic hydrolysis compared to oxygen-glycosides, making them stable intermediates in synthetic chemistry .

- Substituents : The phenylmethyl group enhances lipophilicity compared to phenylethyl or allyl groups, influencing membrane permeability and bioavailability .

Physicochemical Properties

Key Findings :

- Acetylated derivatives generally exhibit higher solubility in non-polar solvents but lower stability in aqueous environments due to ester hydrolysis .

- Thio-glycosides demonstrate slower hydrolysis rates compared to their oxygen counterparts, making them preferred in glycosylation reactions .

Biological Activity

β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate (CAS No. 6612-63-1) is a thio-glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucopyranoside backbone and a phenylmethyl thio group, contributing to its diverse pharmacological properties.

Molecular Structure and Properties

- Molecular Formula: C21H26O9S

- Molecular Weight: 454.49 g/mol

The compound's structure allows it to participate in various biochemical interactions, potentially leading to significant biological activity.

Biological Activity Overview

Research indicates that β-D-glucopyranosides and their derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Several studies have demonstrated that thio-glycosides possess antibacterial properties against various pathogens. For instance, thio-derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antitumor Activity: Compounds similar to β-D-glucopyranoside derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cell lines and inhibit cell proliferation through various mechanisms .

- Enzyme Inhibition: Thio-glycosides may also act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes. This activity can be crucial in the development of therapeutic agents targeting specific enzymes involved in cancer or infectious diseases .

Antimicrobial Activity

A study focusing on the antibacterial efficacy of β-D-glucopyranosides demonstrated that derivatives with a phenylmethyl thio group exhibited significant inhibition of bacterial growth. The Minimum Inhibitory Concentrations (MICs) were determined against various strains, showing promising results for potential therapeutic applications.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| β-D-glucopyranoside derivative | 32 | Staphylococcus aureus |

| β-D-glucopyranoside derivative | 64 | Escherichia coli |

Antitumor Activity

In vitro studies revealed that certain thio-glycosides could inhibit the proliferation of leukemia cell lines (K562 and HEL). The compounds induced apoptosis through the activation of caspases and modulation of cell cycle progression.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thio-glycoside A | 15 | K562 |

| Thio-glycoside B | 10 | HEL |

Mechanistic Insights

The biological activities of β-D-glucopyranosides are often attributed to their ability to interact with cellular receptors and enzymes. For instance, the thio group can enhance binding affinity to target proteins, thereby modulating their activity. Studies utilizing molecular docking simulations have provided insights into these interactions, suggesting that the compound can effectively bind to active sites of relevant enzymes .

Q & A

Q. What are the primary synthetic routes for β-D-glucopyranoside, phenylmethyl 1-thio-, tetraacetate, and how do their yields compare?

The compound can be synthesized via two main routes:

- Route 1 : Reaction of 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiopseudourea hydrobromide, yielding ~99% .

- Route 2 : Acetyl bromide-α-D-glucose as a precursor, yielding ~90% .

Key factors affecting yield include reaction temperature, stoichiometry of acetylating agents, and purification methods. Route 1 is more efficient but requires specialized intermediates.

Q. How can the optical activity and purity of this compound be experimentally validated?

Q. What is the compound’s role in glycosylation reactions, and how does its mechanism differ from other thioglycosides?

This compound acts as a glycosyl donor in chemical synthesis. Its mechanism involves:

- Activation : The thioether group stabilizes the anomeric center, enabling selective glycosidic bond formation via mild activation (e.g., NIS/AgOTf) .

- Regioselectivity : Acetyl groups protect hydroxyl moieties, directing glycosylation to specific sites (e.g., primary hydroxyls) .

Unlike O-glycosides, thioglycosides resist hydrolysis under acidic conditions, enhancing stability during synthesis .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when using this compound in complex carbohydrate synthesis?

- Temperature control : Conduct reactions at –20°C to 0°C to minimize side reactions (e.g., sulfoxide formation) .

- Co-solvent systems : Use dichloromethane/toluene (1:1) to balance solubility and reactivity .

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance thiophilic activation .

- Monitoring : Track reaction progress via LC-MS to detect intermediates like glycosyl sulfonium ions .

Q. What are the major degradation products of this compound under oxidative/reductive conditions, and how can they be characterized?

- Oxidative degradation : Forms sulfoxides and sulfones, identifiable via HRMS ([M+16]⁺ and [M+32]⁺ peaks) and FTIR (S=O stretches at 1020–1070 cm⁻¹) .

- Reductive cleavage : Generates free thiols (e.g., 1-thio-β-D-glucose), detectable via Ellman’s assay .

- Deacetylation : Hydrolysis under basic conditions yields 1-thio-β-D-glucopyranoside, confirmed by loss of acetyl signals in ¹H NMR .

Q. How can contradictions in reported melting points or optical rotations be resolved during characterization?

- Sample preparation : Ensure rigorous drying (e.g., P₂O₅ desiccation) to remove residual solvents affecting melting points .

- Calibration : Cross-validate polarimeter readings with a reference standard (e.g., sucrose) .

- Crystallization : Recrystallize from ethanol/chloroform to obtain polymorph-free crystals for accurate measurements .

Q. What strategies are effective for conjugating this thioglycoside to amino acid scaffolds, and how is stereochemistry maintained?

- Linker design : Use Fmoc-protected L-Asp or L-Glu as chiral tethers. For example:

- Synthesize ethyl 6-O-carboxyl-[N-(Fmoc)-L-Asp-α-t-Bu ester]-2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside .

- Coupling conditions : Employ HATU/DIPEA in DMF to form stable ester linkages without racemization .

- Validation : Analyze dihedral angles (e.g., C1-S-C-O) via NOESY NMR to confirm β-configuration retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.